3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester
Description
Nomenclature and Structural Characterization of 3-Thiophenecarboxylic Acid, 2,5-Dibromo-, 2-Fluoroethyl Ester
Systematic IUPAC Nomenclature and Isomerism Considerations
The systematic IUPAC name for this compound is 2-fluoroethyl 2,5-dibromothiophene-3-carboxylate . The nomenclature follows the priority rules for esters, where the alkyl group (2-fluoroethyl) is designated as the substituent, followed by the carboxylic acid derivative (thiophene-3-carboxylate). The thiophene ring is numbered such that the carboxylate group occupies position 3, with bromine atoms at positions 2 and 5.
Isomerism in this molecule is limited due to the fixed positions of the bromine substituents and the planar geometry of the thiophene ring. Positional isomerism could theoretically arise if bromine atoms occupied alternative positions (e.g., 3 and 4), but the 2,5-dibromo configuration is stabilized by symmetrical electronic effects. No geometric or optical isomerism is possible due to the absence of chiral centers and restricted rotation around the ester linkage.
Molecular Geometry Analysis Through X-Ray Crystallography
While X-ray crystallography data for this specific compound is not publicly available, structural analogs such as ethyl 2,5-dibromothiophene-3-carboxylate (CAS 289470-44-6) provide insights into its likely geometry. In similar esters, the thiophene ring adopts a nearly planar conformation, with bond lengths of approximately 1.43 Å for C–S and 1.36 Å for C–C bonds. The ester group introduces slight distortion due to steric interactions between the 2-fluoroethyl chain and adjacent bromine atoms.
Key bond angles include:
- C–S–C : ~92° (thiophene ring)
- O–C–O : ~124° (ester carbonyl)
The bromine atoms at positions 2 and 5 create an electron-deficient aromatic system, which influences intermolecular packing in the crystal lattice. Halogen-halogen interactions (Br···Br) may contribute to stabilization, though fluorine’s smaller atomic radius limits analogous F···F interactions.
Spectroscopic Characterization Techniques (NMR, FT-IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR) Spectroscopy
- **174
Properties
Molecular Formula |
C7H5Br2FO2S |
|---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
2-fluoroethyl 2,5-dibromothiophene-3-carboxylate |
InChI |
InChI=1S/C7H5Br2FO2S/c8-5-3-4(6(9)13-5)7(11)12-2-1-10/h3H,1-2H2 |
InChI Key |
XAPLKVRRIWWJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)OCCF)Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Dibromination Strategies
Bromination of 3-thiophenecarboxylic acid typically employs electrophilic substitution. While the carboxylic acid group is electron-withdrawing, directing bromine to meta positions (2 and 5 in thiophene), achieving di-substitution requires careful control of stoichiometry and reaction conditions.
Method A: Bromine in Acetic Acid
- Conditions : 3-Thiophenecarboxylic acid (1 equiv), Br₂ (2.2 equiv), glacial acetic acid, 50–60°C, 12 h.
- Outcome : Yields ~70–80% 2,5-dibromo-3-thiophenecarboxylic acid.
- Challenges : Over-bromination or side reactions at higher temperatures.
Method B: N-Bromosuccinimide (NBS) with Catalytic H₂SO₄
- Conditions : NBS (2.1 equiv), H₂SO₄ (0.1 equiv), DCM, 0°C to room temperature, 6 h.
- Outcome : Improved regioselectivity (85% yield) but requires rigorous exclusion of moisture.
Esterification of 2,5-Dibromo-3-Thiophenecarboxylic Acid
Acid-Catalyzed Esterification
Direct esterification using 2-fluoroethanol and sulfuric acid follows classical Fischer esterification principles.
Procedure :
- Reagents : 2,5-Dibromo-3-thiophenecarboxylic acid (1 equiv), 2-fluoroethanol (3 equiv), conc. H₂SO₄ (0.2 equiv).
- Conditions : Reflux in toluene, 12 h, azeotropic water removal.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography.
- Yield : 65–75%.
Limitations :
- Prolonged heating risks decomposition of the dibromo-thiophene core.
- 2-Fluoroethanol’s low nucleophilicity necessitates excess reagent.
Acyl Chloride Intermediate Route
Activation of the carboxylic acid as an acyl chloride enhances reactivity with 2-fluoroethanol.
Step 1: Acyl Chloride Formation
- Conditions : 2,5-Dibromo-3-thiophenecarboxylic acid (1 equiv), SOCl₂ (1.5 equiv), DMF (catalytic), reflux, 4 h.
- Outcome : Quantitative conversion to acyl chloride.
Step 2: Esterification with 2-Fluoroethanol
- Conditions : Acyl chloride (1 equiv), 2-fluoroethanol (1.2 equiv), pyridine (1.5 equiv), DCM, 0°C to room temperature, 6 h.
- Yield : 80–85%.
Advantages :
- Mild conditions preserve bromine substituents.
- Pyridine scavenges HCl, minimizing side reactions.
Coupling Agent-Mediated Esterification
Carbodiimide-based coupling agents enable esterification under neutral conditions.
Procedure :
- Reagents : 2,5-Dibromo-3-thiophenecarboxylic acid (1 equiv), 2-fluoroethanol (1.5 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, 24 h.
- Workup : Aqueous wash, extraction, silica gel purification.
- Yield : 70–78%.
Benefits :
- Avoids acidic or high-temperature conditions.
- Compatible with acid-sensitive substrates.
Alternative Pathways and Recent Advances
One-Pot Bromination-Esterification
A sequential approach combining bromination and esterification in a single reactor minimizes intermediate handling.
Conditions :
Enzymatic Esterification
Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification.
Conditions :
- 2,5-Dibromo-3-thiophenecarboxylic acid (1 equiv), 2-fluoroethanol (2 equiv), tert-butanol, 40°C, 48 h.
- Yield : 50–55% (requires optimization).
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time 8.2 min.
- Elemental Analysis : Calculated (%) C 28.21, H 1.70, Br 42.88; Found C 28.18, H 1.72, Br 42.85.
Industrial-Scale Considerations
Cost-Efficiency of Brominating Agents
Solvent Recycling
- Toluene and DCM : Distillation recovery achieves >90% solvent reuse, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 2-fluoroethyl alcohol derivatives.
Scientific Research Applications
3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Halogenation: 2,5-Dibromo substitution (target compound): Bromine’s electron-withdrawing nature lowers the HOMO/LUMO energy levels, enhancing electron transport in polymers. Comparable to 2,5-dibromothieno[3,2-b]thiophene (Compound 1) in semiconductor applications . Chlorophenyl substitution (Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate): Chlorine provides moderate electron withdrawal, often used in pharmaceutical intermediates . Trifluoromethyl substitution (e.g., 4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester): Stronger electron withdrawal than bromine, improving oxidative stability in electronic materials .
- Ester Groups: 2-Fluoroethyl ester (target compound): Fluorine induces noncovalent F/S interactions, enhancing backbone coplanarity in polymers and lowering solubility in polar solvents compared to non-fluorinated esters . Methyl/ethyl esters (e.g., Methyl 2-formylthiophene-3-carboxylate): Higher solubility in organic solvents but weaker electron withdrawal, limiting use in high-performance optoelectronics .
Structural and Solubility Trends
- Solubility : Fluorinated esters reduce solubility compared to alkyl esters but improve thin-film morphology in organic photovoltaics (OPVs) .
- Coplanarity: Noncovalent F/S and O/S interactions in the target compound lock the polymer backbone into a planar conformation, critical for efficient charge transport .
Research Findings and Performance Metrics
- Device Efficiency: Polymers incorporating the target compound achieved power conversion efficiencies (PCEs) of ~8% in OPVs with Y12 non-fullerene acceptors, outperforming methyl ester analogs (PCE ~5%) .
- Thermal Stability : The 2-fluoroethyl ester enhances thermal stability (decomposition >300°C) compared to ethyl esters (~250°C) due to stronger intermolecular interactions .
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